

An In-depth Technical Guide to Methyl 3-methoxy-4-methylbenzoate

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Compound of Interest

Compound Name: Methyl 3-methoxy-4-methylbenzoate

Cat. No.: B146591

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound **Methyl 3-methoxy-4-methylbenzoate**, including its nomenclature, physicochemical properties, synthesis protocols, and spectroscopic data. This information is intended to support researchers and professionals in the fields of chemistry and drug development.

Chemical Identity and Structure

The IUPAC name for the compound is **Methyl 3-methoxy-4-methylbenzoate**. This name systematically describes the molecule's structure: a methyl group attached to the oxygen of a benzoate group, which in turn has a methoxy group at the 3rd position and a methyl group at the 4th position of the benzene ring.

The chemical structure of **Methyl 3-methoxy-4-methylbenzoate** is illustrated below:

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Physicochemical Properties

A summary of the key physicochemical properties of **Methyl 3-methoxy-4-methylbenzoate** is presented in the table below. This data is essential for understanding the compound's behavior in various experimental settings.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₂ O ₃	-
Molecular Weight	180.20 g/mol	[1]
Melting Point	50-54 °C	-
Boiling Point	119-120 °C at 1 mmHg	-
Appearance	Colorless oil or white to almost white powder/crystal	[2] [3]
Solubility	Poorly soluble in water, but miscible with organic solvents.	[4]

Synthesis Protocols

Methyl 3-methoxy-4-methylbenzoate can be synthesized through the esterification of 3-methoxy-4-methylbenzoic acid. Two common laboratory-scale protocols are detailed below.

Synthesis via Fischer Esterification

This method involves the reaction of 3-methoxy-4-methylbenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.[\[2\]](#)

Experimental Protocol:

- In a round-bottom flask, dissolve 3-methoxy-4-methylbenzoic acid in an excess of methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
- Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, allow the mixture to cool to room temperature.

- Remove the excess methanol under reduced pressure.
- Dissolve the residue in an appropriate organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography or recrystallization to yield pure **Methyl 3-methoxy-4-methylbenzoate**.^[2]

Synthesis using Acetyl Chloride

An alternative method utilizes acetyl chloride to facilitate the esterification.^[3]

Experimental Protocol:

- Dissolve 3-methoxy-4-methylbenzoic acid (6.0 g) in methanol (120 ml).^[3]
- Slowly add acetyl chloride (6 ml) to the solution while stirring.^[3]
- Stir the reaction mixture at room temperature for 36 hours.^[3]
- Evaporate the solvent under reduced pressure.^[3]
- Redissolve the residue in methanol (100 ml) and evaporate the solvent again. This step is repeated to ensure the removal of any residual acetyl chloride.^[3]
- The resulting product is **Methyl 3-methoxy-4-methylbenzoate** (yield: 6.34 g, 98%) as a colorless oil.^[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **Methyl 3-methoxy-4-methylbenzoate**.

¹H NMR Spectroscopy

The ^1H NMR spectrum provides information about the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
2.2	Singlet	3H	$-\text{CH}_3$ (at C4)
3.9	Singlet	3H	$-\text{OCH}_3$ (methoxy group)
3.9	Singlet	3H	$-\text{COOCH}_3$ (ester methyl)
7.1	Doublet	1H	Aromatic H
7.5	Multiplet	2H	Aromatic H

Source:[3]

^{13}C NMR Spectroscopy

While a specific ^{13}C NMR spectrum for **Methyl 3-methoxy-4-methylbenzoate** was not found in the searched literature, a predicted spectrum can be inferred based on the structure and data from similar compounds. The expected signals would include those for the methyl carbons, methoxy carbon, aromatic carbons, and the carbonyl carbon of the ester group.

Mass Spectrometry

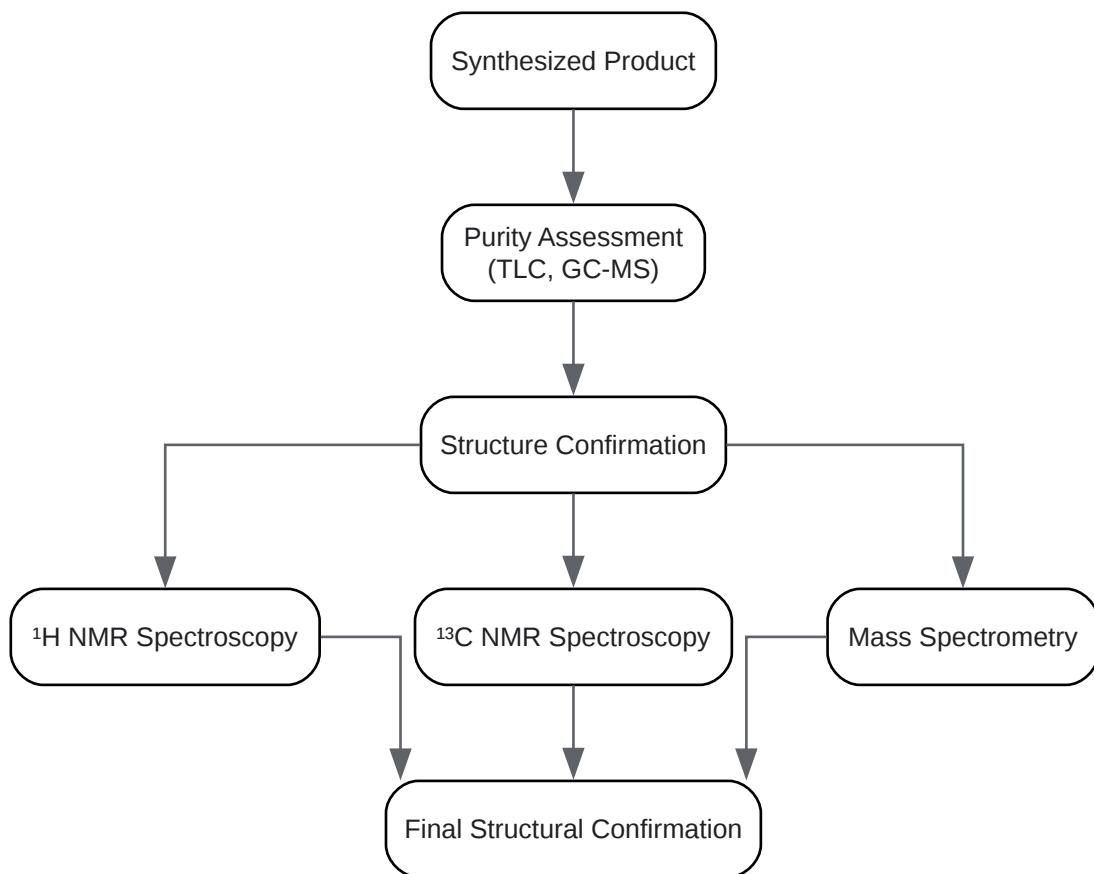
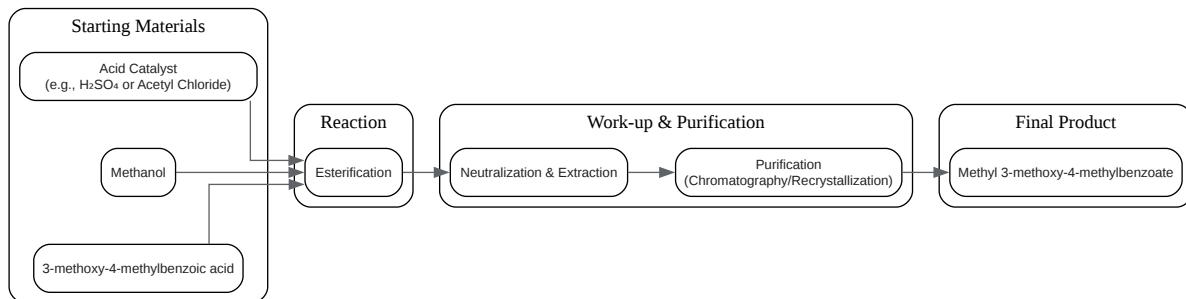
Specific mass spectrometry data for **Methyl 3-methoxy-4-methylbenzoate** is not readily available in the public domain. However, the expected molecular ion peak $[\text{M}]^+$ would be observed at $\text{m/z} = 180.20$.

Logical Relationships and Workflows

The synthesis and characterization of **Methyl 3-methoxy-4-methylbenzoate** follow a logical workflow.

Synthesis Workflow

The general workflow for the synthesis of **Methyl 3-methoxy-4-methylbenzoate** is depicted below.



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References

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- 3. All about the 3-Methoxy 4-Methyl Methyl Benzoate [jaiswaminarayancmultichem.in]
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